molecular formula C14H11ClN2O3 B14362399 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride CAS No. 90183-38-3

4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride

Katalognummer: B14362399
CAS-Nummer: 90183-38-3
Molekulargewicht: 290.70 g/mol
InChI-Schlüssel: DBCZRCIQDBLCRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is a complex organic compound that features a benzoyl chloride group attached to a hydroxybenzamide structure, which is further substituted with a pyridin-3-ylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride typically involves multiple stepsThe final step involves the chlorination of the benzoyl group using reagents such as thionyl chloride or oxalyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyridin-3-ylmethyl group can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the hydroxy and benzoyl chloride groups can participate in hydrogen bonding and covalent interactions, respectively, further stabilizing the compound’s binding to its targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is unique due to the presence of both the hydroxy and pyridin-3-ylmethyl groups, which confer specific chemical reactivity and binding properties. These features make it a valuable compound for targeted applications in various fields .

Eigenschaften

CAS-Nummer

90183-38-3

Molekularformel

C14H11ClN2O3

Molekulargewicht

290.70 g/mol

IUPAC-Name

4-hydroxy-3-(pyridin-3-ylmethylcarbamoyl)benzoyl chloride

InChI

InChI=1S/C14H11ClN2O3/c15-13(19)10-3-4-12(18)11(6-10)14(20)17-8-9-2-1-5-16-7-9/h1-7,18H,8H2,(H,17,20)

InChI-Schlüssel

DBCZRCIQDBLCRB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)C(=O)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.